Cas no 1547149-88-1 (3-propyl-2,3-dihydro-1H-indole)
3-propyl-2,3-dihydro-1H-indole Chemical and Physical Properties
Names and Identifiers
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- 1H-Indole, 2,3-dihydro-3-propyl-
- 3-propyl-2,3-dihydro-1H-indole
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- MDL: MFCD30499919
- Inchi: 1S/C11H15N/c1-2-5-9-8-12-11-7-4-3-6-10(9)11/h3-4,6-7,9,12H,2,5,8H2,1H3
- InChI Key: WVWYYNXZXLLXOD-UHFFFAOYSA-N
- SMILES: N1C2=C(C=CC=C2)C(CCC)C1
Computed Properties
- Exact Mass: 161.120449483g/mol
- Monoisotopic Mass: 161.120449483g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 144
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 12Ų
3-propyl-2,3-dihydro-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-338816-0.05g |
3-propyl-2,3-dihydro-1H-indole |
1547149-88-1 | 0.05g |
$1308.0 | 2023-09-03 | ||
| Enamine | EN300-338816-0.1g |
3-propyl-2,3-dihydro-1H-indole |
1547149-88-1 | 0.1g |
$1371.0 | 2023-09-03 | ||
| Enamine | EN300-338816-0.25g |
3-propyl-2,3-dihydro-1H-indole |
1547149-88-1 | 0.25g |
$1432.0 | 2023-09-03 | ||
| Enamine | EN300-338816-0.5g |
3-propyl-2,3-dihydro-1H-indole |
1547149-88-1 | 0.5g |
$1495.0 | 2023-09-03 | ||
| Enamine | EN300-338816-1.0g |
3-propyl-2,3-dihydro-1H-indole |
1547149-88-1 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-338816-2.5g |
3-propyl-2,3-dihydro-1H-indole |
1547149-88-1 | 2.5g |
$3051.0 | 2023-09-03 | ||
| Enamine | EN300-338816-5.0g |
3-propyl-2,3-dihydro-1H-indole |
1547149-88-1 | 5.0g |
$4517.0 | 2023-02-23 | ||
| Enamine | EN300-338816-10.0g |
3-propyl-2,3-dihydro-1H-indole |
1547149-88-1 | 10.0g |
$6697.0 | 2023-02-23 | ||
| Enamine | EN300-338816-1g |
3-propyl-2,3-dihydro-1H-indole |
1547149-88-1 | 1g |
$1557.0 | 2023-09-03 | ||
| Enamine | EN300-338816-5g |
3-propyl-2,3-dihydro-1H-indole |
1547149-88-1 | 5g |
$4517.0 | 2023-09-03 |
3-propyl-2,3-dihydro-1H-indole Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on 3-propyl-2,3-dihydro-1H-indole
3-Propyl-2,3-dihydro-1H-indole: A Comprehensive Overview
3-Propyl-2,3-dihydro-1H-indole, also known by its CAS number 1547149-88-1, is a fascinating compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the indole family, a class of heterocyclic organic compounds characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The presence of the propyl group at the 3-position introduces unique electronic and steric properties, making it a valuable molecule for various applications.
The synthesis of 3-propyl-2,3-dihydro-1H-indole has been extensively studied, with researchers exploring diverse methodologies to optimize its production. Recent advancements in catalytic asymmetric synthesis have enabled the efficient preparation of this compound with high enantioselectivity. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported to facilitate the construction of the indole core with remarkable precision. These developments underscore the importance of this compound as a versatile building block in organic synthesis.
One of the most intriguing aspects of 3-propyl-2,3-dihydro-1H-indole is its potential in drug discovery. Recent studies have highlighted its ability to modulate key biological targets, such as G-protein coupled receptors (GPCRs) and kinase enzymes. For example, research published in *Nature Communications* demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. Furthermore, its structural similarity to known bioactive molecules suggests that it could serve as a lead compound for developing novel therapeutics against chronic inflammatory diseases.
In addition to its pharmacological applications, 3-propyl-2,3-dihydro-1H-indole has found utility in materials science. Its unique electronic properties make it an attractive candidate for use in organic electronics. Recent investigations have explored its application as an emissive layer material in organic light-emitting diodes (OLEDs). The compound's ability to emit light in the visible spectrum at low voltages makes it a promising material for energy-efficient display technologies.
The environmental impact of 3-propyl-2,3-dihydro-1H-indole is another area of active research. Studies have examined its biodegradation pathways under various environmental conditions, revealing that it undergoes rapid microbial degradation in aqueous environments. This finding is particularly relevant for industries involved in chemical manufacturing, as it highlights the compound's potential for sustainable use.
Looking ahead, the future of 3-propyl-2,3-dihydro-1H-indole seems bright. Ongoing research is focused on expanding its applications in drug delivery systems and nanotechnology. For instance, researchers are exploring its use as a carrier molecule for delivering therapeutic agents across cellular membranes. Additionally, its integration into nanomaterials such as graphene composites is being investigated for advanced sensing applications.
In conclusion, 3-propyl-2,3-dihydro-1H-indole (CAS No: 1547149-88-1) is a multifaceted compound with immense potential across various scientific disciplines. Its versatility as a building block in organic synthesis, combined with its promising pharmacological and materials science applications, positions it as a key molecule for future innovations. As research continues to uncover new facets of this compound's properties and applications, it is poised to make significant contributions to both academic and industrial advancements.
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